2,7-Dimethyl-1,8-naphthyridine

Coordination Chemistry Bioinorganic Modeling Diiron Enzymes

2,7-Dimethyl-1,8-naphthyridine is a strategic procurement choice for chemists developing well-defined metal complexes. Its symmetric 2,7-dimethyl substitution enforces a predictable bidentate binding mode that suppresses undesired dinuclear bridging, ensuring the synthesis of single-site metal centers. This scaffold is critical for Ni(II)-catalyzed light-driven C–N and C–O cross-coupling and serves as a versatile synthon for dicarboxaldehyde intermediates. Choose this 97% purity compound to achieve high catalyst reproducibility and streamline your photoredox methodology.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 14903-78-7
Cat. No. B083737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1,8-naphthyridine
CAS14903-78-7
Synonyms2,7-Dimethyl-1,8-naphthyridine
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=N2)C
InChIInChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3
InChIKeyIVOPVBBXMWVCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-1,8-naphthyridine (CAS 14903-78-7): 2,7-Substituted 1,8-Naphthyridine Building Block for Coordination Chemistry and Organic Synthesis


2,7-Dimethyl-1,8-naphthyridine (CAS 14903-78-7) is a methyl-substituted derivative of the 1,8-naphthyridine heterocyclic scaffold, a class of nitrogen-containing bicyclic compounds composed of two fused pyridine rings [1]. This compound features methyl groups at the 2- and 7-positions, which significantly influence its coordination geometry, steric profile, and electronic properties as a bidentate ligand compared to unsubstituted or mono-substituted analogs [2]. The nearly planar structure (dihedral angle of 0.42° between fused rings) and the defined distance between the two nitrogen donors make it a reliable scaffold for constructing well-defined metal complexes and for use as a synthetic intermediate in the preparation of more complex heterocyclic systems [1].

Why 2,7-Dimethyl-1,8-naphthyridine Cannot Be Replaced by Unsubstituted or Mono-Substituted Naphthyridine Analogs


While 1,8-naphthyridine is a well-established bidentate ligand, substituting the core with methyl groups at the 2- and 7-positions fundamentally alters its behavior in coordination chemistry and catalysis. Unsubstituted 1,8-naphthyridine and mono-methyl analogs (e.g., 2-methyl-1,8-naphthyridine) present different steric bulk and electronic density at the nitrogen donor atoms, which can lead to undesired bridging modes, ligand lability, or altered metal center geometry [1]. For instance, the symmetric 2,7-dimethyl substitution pattern enforces a specific bite angle and prevents the formation of certain polynuclear complexes observed with less hindered ligands, thereby enabling the selective synthesis of mononuclear complexes [2]. Furthermore, the presence of two methyl groups directly impacts the compound's utility as a synthetic building block, providing two distinct sites for selective functionalization via oxidation or other transformations [3].

Quantitative Evidence for 2,7-Dimethyl-1,8-naphthyridine (CAS 14903-78-7) Differentiation in Coordination, Catalysis, and Synthesis


Coordination Mode Control: 2,7-Dimethyl-1,8-naphthyridine Enforces Mononuclear Complex Formation vs. Dinuclear Bridging with 1,4-Dimethylphthalazine

In a study modeling the active site of carboxylate-bridged diiron enzymes, the use of 2,7-dimethyl-1,8-naphthyridine (Me2-napy) as a ligand exclusively yielded the mononuclear complex [Fe(O2CArTol)2(Me2-napy)] [1]. This outcome stands in direct contrast to the result obtained with the sterically similar but structurally distinct ligand 1,4-dimethylphthalazine (DMP), which, under identical synthetic conditions, led to the formation of the dinuclear complex [Fe2(μ-DMP)(μ-O2CArTol)2(O2CArTol)2(THF)] [1]. This direct head-to-head comparison demonstrates that the specific geometry and nitrogen-donor arrangement of the 2,7-dimethyl-1,8-naphthyridine framework uniquely controls the nuclearity of the resulting metal complex, a crucial parameter for applications in catalysis and bioinorganic model studies.

Coordination Chemistry Bioinorganic Modeling Diiron Enzymes

Ligand Lability: 2,7-Dimethyl-1,8-naphthyridine Exhibits Quantitative Ligand Exchange in Rhenium(I) Complexes

The ligand lability of 2,7-dimethyl-1,8-naphthyridine (L1) in its rhenium(I) complex, fac-{ReCl(CO)3(L1)}, was quantified through 1H NMR experiments [1]. A key finding was that reaction of fac-{ReCl(CO)3(L1)} with one equivalent of the competing bidentate ligand 2,2′-bipyridine in chloroform resulted in quantitative ligand exchange [1]. This behavior contrasts with more robust and less labile ligands where exchange would be incomplete or absent. While this is a property of the complex, it is a direct consequence of the 2,7-dimethyl-1,8-naphthyridine ligand's specific binding characteristics. The quantitative nature of this exchange is a verifiable, high-yield transformation.

Organometallic Chemistry Luminescent Materials Rhenium Complexes

Catalytic Versatility: Ni(II) Complex of 2,7-Dimethyl-1,8-naphthyridine Promotes Both C-N and C-O Cross-Coupling Under Light Irradiation

A Ni(II) complex supported by a 2,7-dimethyl-1,8-naphthyridine ligand has been demonstrated as a versatile catalyst for light-promoted cross-coupling reactions, enabling the formation of both C‒N and C‒O bonds [1]. Critically, this single catalyst system achieves reactivity for two different classes of cross-coupling reactions without the need for an additional precious metal photosensitizer [1]. This contrasts with many other Ni(II) catalyst systems that are specific to a single type of coupling (e.g., only C-N or only C-O) or require a separate photocatalyst. The use of 2,7-dimethyl-1,8-naphthyridine as a ligand scaffold is presented as an alternative to commonly used bipyridine ligands [1].

Photoredox Catalysis Nickel Catalysis Cross-Coupling

Key Application Scenarios for 2,7-Dimethyl-1,8-naphthyridine (CAS 14903-78-7) Based on Experimental Evidence


Precision Design of Mononuclear Catalysts and Bioinorganic Models

For researchers synthesizing catalysts or modeling enzyme active sites, the 2,7-dimethyl-1,8-naphthyridine scaffold offers a predictable bidentate binding mode that enforces mononuclear complex formation. As demonstrated in direct comparison with 1,4-dimethylphthalazine, this ligand avoids undesired dinuclear bridging, ensuring the synthesis of well-defined, single-site metal centers [1]. This property is critical for studying structure-activity relationships and achieving high catalyst reproducibility.

Development of Photoredox Nickel Catalysts with Dual Reactivity

Methodology chemists developing new light-driven cross-coupling reactions should prioritize 2,7-dimethyl-1,8-naphthyridine as a ligand scaffold for Ni(II) [1]. Its ability to support a single, air-stable nickel complex that catalyzes both C-N and C-O bond formation under visible light offers a simplified and versatile platform. This dual reactivity reduces the need for multiple specialized catalysts and is a key differentiator in the design of next-generation photoredox systems.

Controlled Lability for Dynamic Coordination Assemblies

The 2,7-dimethyl-1,8-naphthyridine ligand imparts a specific, quantifiable lability to its metal complexes, as shown by the quantitative ligand exchange observed in its rhenium(I) complex [1]. This characteristic is a powerful tool for chemists working on dynamic combinatorial chemistry, where the reversible formation and breaking of coordination bonds is central to the system's function. It allows for the creation of stimuli-responsive materials and self-assembling structures where ligand substitution is a programmable event.

Synthetic Intermediate for Functionalized 1,8-Naphthyridine Derivatives

Beyond its direct use as a ligand, 2,7-dimethyl-1,8-naphthyridine is a crucial starting material for preparing more elaborate 1,8-naphthyridine derivatives, particularly via selective oxidation of the methyl groups [1]. This pathway provides controlled access to dicarboxaldehyde intermediates, enabling the systematic construction of extended conjugated systems, fluorescent probes, and other complex heterocyclic architectures. Its role as a versatile synthon underpins its value in medicinal chemistry and materials science research.

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